2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups and a unique azetidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functionalized compounds .
Scientific Research Applications
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid include other azetidinone derivatives and compounds containing tert-butyldimethylsilyl groups .
Uniqueness
What sets this compound apart is its combination of the azetidinone ring with tert-butyldimethylsilyl groups, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in various applications, including drug development and materials science .
Properties
CAS No. |
156630-85-2 |
---|---|
Molecular Formula |
C21H41NO6Si2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C21H41NO6Si2/c1-13(28-30(11,12)20(5,6)7)14-15(21(8,17(24)25)18(26)27)22(16(14)23)29(9,10)19(2,3)4/h13-15H,1-12H3,(H,24,25)(H,26,27)/t13-,14-,15+/m1/s1 |
InChI Key |
QKKYHTZHMBGKTR-KFWWJZLASA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.